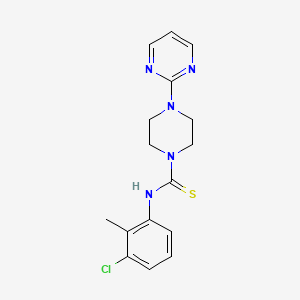

N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide

Description

N-(3-Chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a synthetic small molecule characterized by a piperazine core substituted at the 1-position with a carbothioamide group linked to a 3-chloro-2-methylphenyl moiety and at the 4-position with a pyrimidin-2-yl heterocycle. The compound’s synthesis likely involves reacting a pyrimidin-2-yl-piperazine intermediate with 3-chloro-2-methylphenyl isocyanate under basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5S/c1-12-13(17)4-2-5-14(12)20-16(23)22-10-8-21(9-11-22)15-18-6-3-7-19-15/h2-7H,8-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWSWGDBINBJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Pyrimidinyl Group: The piperazine ring is then reacted with a pyrimidinyl halide in the presence of a base to introduce the pyrimidinyl group.

Introduction of the Carbothioamide Group: The final step involves the reaction of the substituted piperazine with an isothiocyanate to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyrimidinyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives, potentially altering the functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

The compound’s piperazine-carbothioamide core is shared with several analogues, but variations in substituents significantly influence molecular properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

- Heterocyclic Variations : Replacing pyrimidin-2-yl (target compound) with pyridinyl groups (e.g., ML267) introduces differences in π-π stacking and hydrogen bonding due to pyrimidine’s dual nitrogen atoms .

- Substituent Effects : The 3-chloro-2-methylphenyl group in the target compound offers moderate lipophilicity compared to 4-chlorophenyl () or trifluoromethyl-containing analogues (ML267), which may influence membrane permeability .

Activity Trends :

Physicochemical and Analytical Data

Table 2: Analytical Comparison (LC-MS, NMR)

Insights :

- The target compound’s spectral data (if available) would resemble analogues, with aromatic protons in the 6.8–8.3 ppm range and distinct shifts for the pyrimidine ring .

- LC-MS retention times correlate with hydrophobicity; the target’s lower molecular weight suggests shorter retention compared to ML265.

Biological Activity

N-(3-chloro-2-methylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a complex organic compound characterized by its piperazine ring, which is substituted with a pyrimidinyl group and a carbothioamide group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The IUPAC name of the compound is N-(3-chloro-2-methylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide. The molecular structure can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClN5S |

| Molecular Weight | 351.86 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness.

Minimum Inhibitory Concentration (MIC) Studies:

In studies comparing its activity against common pathogens, the compound demonstrated MIC values that suggest potent antibacterial effects:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

These results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly colon cancer cells.

Mechanism of Action:

The proposed mechanism involves the inhibition of microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, one study reported an effective concentration (ED50) of approximately 115 nM for inducing mitotic arrest in HT29 human colon cancer cells .

Case Studies and Research Findings

- Study on Microtubule Dynamics:

- Structure–Activity Relationship (SAR):

- Inhibition of Specific Enzymes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.